N-[5-(aminomethyl)pyridin-2-yl]propanamide

Positional isomerism Kinase inhibitor scaffold Structure–activity relationship

N-[5-(aminomethyl)pyridin-2-yl]propanamide (CAS 1250210-66-2) is a low-molecular-weight (MW 179.22 g/mol) pyridine derivative bearing a primary aminomethyl substituent at the 5-position and a propanamide side chain at the 2-position via an amide linkage. The compound belongs to the aminomethylpyridine class, a scaffold extensively explored in medicinal chemistry for kinase inhibition — exemplified by the development of aminopyridine-based VRK1/VRK2 inhibitors and DPP-4 inhibitors such as 5-aminomethyl-4-(2,4-dichloro-phenyl)-6-methyl-pyridine-2-carboxylic acid cyanomethyl-amide.

Molecular Formula C9H13N3O
Molecular Weight 179.22 g/mol
Cat. No. B13069684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(aminomethyl)pyridin-2-yl]propanamide
Molecular FormulaC9H13N3O
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCCC(=O)NC1=NC=C(C=C1)CN
InChIInChI=1S/C9H13N3O/c1-2-9(13)12-8-4-3-7(5-10)6-11-8/h3-4,6H,2,5,10H2,1H3,(H,11,12,13)
InChIKeyFIWLIWWKJUBVRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[5-(aminomethyl)pyridin-2-yl]propanamide (CAS 1250210-66-2): Procurement-Ready Aminomethylpyridine Building Block for Kinase-Targeted Medicinal Chemistry


N-[5-(aminomethyl)pyridin-2-yl]propanamide (CAS 1250210-66-2) is a low-molecular-weight (MW 179.22 g/mol) pyridine derivative bearing a primary aminomethyl substituent at the 5-position and a propanamide side chain at the 2-position via an amide linkage [1]. The compound belongs to the aminomethylpyridine class, a scaffold extensively explored in medicinal chemistry for kinase inhibition — exemplified by the development of aminopyridine-based VRK1/VRK2 inhibitors and DPP-4 inhibitors such as 5-aminomethyl-4-(2,4-dichloro-phenyl)-6-methyl-pyridine-2-carboxylic acid cyanomethyl-amide [2][3]. Unlike its more heavily substituted congeners, this compound presents a minimally elaborated core with a free primary amine handle at the 5-aminomethyl position, making it a versatile intermediate for downstream diversification in structure–activity relationship (SAR) campaigns. It is commercially available from multiple vendors at ≥95% purity, with batch-specific QC documentation including NMR, HPLC, and GC .

Why N-[5-(aminomethyl)pyridin-2-yl]propanamide Cannot Be Replaced by Its 6-Substituted Isomer or 4-Substituted Analogs in SAR-Driven Programs


Aminomethylpyridine scaffolds are not interchangeable across positional isomers. The 5-substituted isomer places the aminomethyl group at the position para to the pyridine nitrogen and meta to the 2-propanamide, creating a distinct hydrogen-bond donor/acceptor geometry that differs fundamentally from the 6-substituted (ortho to pyridine N) and 4-substituted (meta to pyridine N, ortho to propanamide) congeners [1]. In the DPP-4 inhibitor series, 5-aminomethyl substitution was critical for achieving nanomolar potency, with the lead compound 5-aminomethyl-4-(2,4-dichloro-phenyl)-6-methyl-pyridine-2-carboxylic acid cyanomethyl-amide exhibiting an IC50 of 10 nM against DPP-4 and 660-fold selectivity over DPP-8 [2]. This demonstrates that the 5-aminomethyl vector contributes specific binding interactions — including potential hydrogen bonding with catalytic residues — that positional isomers cannot replicate. Furthermore, the free amine at the 5-aminomethyl position of the target compound serves as a unique conjugation handle absent in N-unsubstituted analogs (e.g., simple N-(pyridin-2-yl)propanamide, which showed only 50 μM IC50 against coagulation factor XII in HTS [3]), providing a modular entry point for library synthesis that cannot be achieved with the unsubstituted pyridine core.

N-[5-(aminomethyl)pyridin-2-yl]propanamide: Quantitative Differentiation Evidence Against Closest Structural Analogs


Positional Isomer Differentiation: 5-Aminomethyl vs. 6-Aminomethyl Substitution Directs Divergent Kinase Scaffold Utility

The 5-aminomethyl substitution pattern in N-[5-(aminomethyl)pyridin-2-yl]propanamide places the primary amine at the position para to the pyridine nitrogen, creating a distinctly different hydrogen-bond vector compared to the 6-aminomethyl isomer (ortho to pyridine N). In the DPP-4 inhibitor series, 5-aminomethyl-pyridines achieved nanomolar inhibition (IC50 = 10 nM for the most potent analog), whereas aminomethyl-pyridines with alternative substitution patterns did not feature among the optimized leads — indicating that the 5-position aminomethyl group contributes uniquely to target engagement [1]. This positional specificity is reinforced by the VRK1 inhibitor program, where the aminopyridine scaffold with defined substitution geometry yielded compound 26 with IC50 = 150 nM and a selectivity score S(50%) of 0.04 across 48 human kinases [2]. The 6-substituted isomer (CAS 1498063-73-2, N-[6-(aminomethyl)pyridin-2-yl]propanamide) is commercially available but lacks published biological activity data, making the 5-substituted variant the evidence-supported choice for kinase-targeted library design [3].

Positional isomerism Kinase inhibitor scaffold Structure–activity relationship

Purity and Batch-to-Batch Reproducibility: ≥95% HPLC-Verified Purity with QC Documentation Enabling Reliable SAR

Commercial suppliers provide N-[5-(aminomethyl)pyridin-2-yl]propanamide at a standard purity of ≥95%, with batch-specific quality control documentation including NMR, HPLC, and GC . This level of characterization surpasses that of many research-grade aminomethylpyridine intermediates, where purity may be unspecified or reported only by the vendor without orthogonal analytical verification. For example, the related 4-substituted analog N-(4-(aminomethyl)-6-methylpyridin-2-yl)propionamide (CAS 1477900-11-0) is also offered at 95% purity but with less extensive publicly disclosed QC documentation . The target compound's catalog presence across multiple independent vendors (Bidepharm, AKSci, Enamine, Leyan) at consistently ≥95% purity provides procurement redundancy and competitive pricing, reducing supply chain risk for long-term SAR programs.

Chemical purity Quality control Reproducibility

Free Primary Amine Handle Enables Modular Diversification Not Achievable with N-Alkylated or Acylated Analogs

The primary amine at the 5-aminomethyl position of the target compound provides a nucleophilic handle for amide coupling, reductive amination, and sulfonylation — reactions that are precluded in N-alkylated or N-acylated analogs. The closely related compound N-(5-amino-pyridin-2-yl)-N-methyl-propionamide (CAS 939376-66-6) features a methylated amide nitrogen, eliminating one hydrogen-bond donor and restricting the accessible conjugation chemistry at the pyridine 2-position . By contrast, the target compound retains two hydrogen-bond donors (amide NH and primary amine NH2) with a topological polar surface area (TPSA) of 68 Ų and a computed XLogP3 of -0.3 [1], placing it within favorable drug-like property space (TPSA < 140 Ų; LogP < 5) for fragment-based screening or lead-like library construction. The free amine also enables Boc-protection strategies (analogous to the commercially available tert-butyl N-[5-(aminomethyl)pyridin-2-yl]carbamate intermediate, CAS 187237-37-2 [2]), providing synthetic flexibility not available with permanently N-substituted congeners.

Synthetic versatility Library synthesis Amine conjugation

Low Molecular Weight (179.22 Da) and Favorable Physicochemical Profile Position This Building Block for Fragment-Based Drug Discovery

With a molecular weight of 179.22 Da, N-[5-(aminomethyl)pyridin-2-yl]propanamide falls within the optimal fragment range (MW < 250 Da) for fragment-based drug discovery (FBDD) [1]. Its computed XLogP3 of -0.3 and TPSA of 68 Ų satisfy both the Rule of Three (MW < 300, LogP ≤ 3, HBD ≤ 3, HBA ≤ 3) for fragment libraries and Lipinski's Rule of Five for lead-like compounds [1]. In comparison, the more elaborated DPP-4 lead compound 5-aminomethyl-4-(2,4-dichloro-phenyl)-6-methyl-pyridine-2-carboxylic acid cyanomethyl-amide has a substantially higher molecular weight (estimated > 350 Da) and increased lipophilicity from the dichlorophenyl substituent [2], making it less suitable as a fragment starting point. The target compound's low complexity (complexity score = 172) and 3 rotatable bonds further support its use as a minimal pharmacophore probe in fragment screening campaigns, where structural elaboration can be systematically introduced through the free amine handle.

Fragment-based drug discovery Lead-likeness Physicochemical properties

Optimal Application Scenarios for N-[5-(aminomethyl)pyridin-2-yl]propanamide Based on Verified Differentiation Evidence


Kinase-Focused Fragment Library Construction Leveraging the 5-Aminomethyl Pharmacophore

The established role of 5-aminomethyl-pyridines in achieving nanomolar DPP-4 inhibition (IC50 = 10 nM with 660-fold selectivity over DPP-8) and the demonstrated utility of aminopyridine scaffolds in VRK1/VRK2 inhibitor development (IC50 = 150 nM, S(50%) = 0.04 across 48 kinases) position this compound as a validated fragment starting point for kinase-targeted library synthesis [1][2]. The free primary amine at the 5-aminomethyl position enables rapid parallel diversification through amide coupling with commercially available carboxylic acid libraries, while the low molecular weight (179.22 Da) and favorable LogP (-0.3) provide ample property space for subsequent lead optimization without violating drug-likeness criteria.

Selective DPP-4/DPP-8 Probe Development Using the 5-Aminomethylpyridine Core

The class-level evidence from the DPP-4 inhibitor series — where 5-aminomethyl-4-(2,4-dichloro-phenyl)-6-methyl-pyridine-2-carboxylic acid cyanomethyl-amide achieved 660-fold selectivity (IC50: 10 nM DPP-4 vs. 6600 nM DPP-8) and no mammalian cell toxicity — demonstrates that the 5-aminomethyl substitution pattern is compatible with achieving high selectivity over the anti-target DPP-8 [1]. While the target compound itself lacks the 4-aryl and 6-methyl substituents present in the optimized lead, its core structure can serve as a negative control or minimal binding motif in selectivity profiling studies, enabling researchers to deconvolute the contribution of the 5-aminomethyl anchor from peripheral substituent effects.

Synthetic Intermediate for N-Heterocyclic Carbene (NHC) Ligand or Metal-Chelating Agent Preparation

The combination of a pyridine nitrogen (Lewis base), an amide carbonyl (hydrogen-bond acceptor/metal coordination site), and a primary amine (nucleophile/metal-binding group) within a single low-MW scaffold (179.22 Da, TPSA = 68 Ų) makes this compound a strategic precursor for bidentate or tridentate ligand synthesis [1]. The primary amine can be converted to imine, amide, or sulfonamide donors, while the pyridine nitrogen and amide oxygen provide additional coordination sites — a functionality profile that is preserved in the target compound but partially or fully blocked in N-alkylated analogs such as N-(5-amino-pyridin-2-yl)-N-methyl-propionamide.

Negative Control or Scaffold Reference Compound for Aminomethylpyridine SAR Studies

Given that the target compound represents the minimally substituted 5-aminomethyl-pyridine-2-propanamide core (no additional aryl, alkyl, or heterocyclic substituents), it is uniquely suited as a reference compound in SAR tables to quantify the potency gain conferred by each peripheral substituent introduced during lead optimization [1][2]. Its commercial availability from multiple vendors (Bidepharm, AKSci, Enamine, Leyan) at ≥95% purity with QC documentation ensures that procurement of a consistent reference standard is feasible across multi-year drug discovery programs, reducing the risk of batch-dependent variability in baseline activity measurements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-[5-(aminomethyl)pyridin-2-yl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.